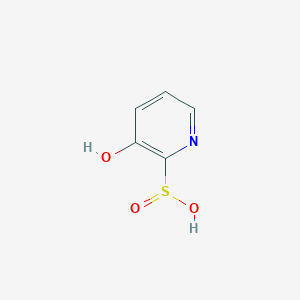
3-Hydroxypyridine-2-sulfinicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydroxypyridine-2-sulfinicacid is a heterocyclic organic compound containing a pyridine ring substituted with a hydroxyl group at the third position and a sulfinic acid group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 3-Hydroxypyridine-2-sulfinicacid typically involves the sulfonation of 3-hydroxypyridine. One common method includes reacting 3-hydroxypyridine with fuming sulfuric acid at elevated temperatures (220-230°C) in the presence of a catalyst such as mercury sulfate . This reaction yields 3-hydroxypyridine-2-sulfonic acid, which can then be converted to the sulfinic acid derivative through further chemical transformations.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative green chemistry approaches, such as using bio-based feedstocks like furfural, have been explored to produce pyridine derivatives in a more sustainable manner .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Hydroxypyridine-2-sulfinicacid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic acid group to other functional groups.
Substitution: Electrophilic substitution reactions can occur at the pyridine ring, particularly at positions ortho and para to the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of catalysts like iron or aluminum chloride.
Major Products:
Oxidation: 3-Hydroxypyridine-2-sulfonic acid.
Reduction: Various reduced forms of the sulfinic acid group.
Substitution: Halogenated or nitrated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
3-Hydroxypyridine-2-sulfinicacid has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biochemical pathways.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate enzyme activity and its antioxidant properties.
Industry: It is used in the production of dyes, pharmaceuticals, and agrochemicals.
Wirkmechanismus
The mechanism by which 3-Hydroxypyridine-2-sulfinicacid exerts its effects involves its interaction with molecular targets such as enzymes. For instance, it can inhibit monoamine oxidase (MAO) activity, affecting the catabolism of neurotransmitters like serotonin and dopamine . The compound’s sulfinic acid group can also participate in redox reactions, contributing to its antioxidant properties.
Vergleich Mit ähnlichen Verbindungen
- 3-Hydroxypyridine-2-sulfonic acid
- 3-Hydroxypyridine
- 2-Hydroxypyridine-3-sulfinic acid
Comparison: 3-Hydroxypyridine-2-sulfinicacid is unique due to the presence of both a hydroxyl group and a sulfinic acid group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. For example, 3-Hydroxypyridine-2-sulfonic acid lacks the redox-active sulfinic acid group, limiting its reactivity in certain contexts .
Eigenschaften
Molekularformel |
C5H5NO3S |
|---|---|
Molekulargewicht |
159.17 g/mol |
IUPAC-Name |
3-hydroxypyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H5NO3S/c7-4-2-1-3-6-5(4)10(8)9/h1-3,7H,(H,8,9) |
InChI-Schlüssel |
BNVAMVUWGMGVIN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(N=C1)S(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


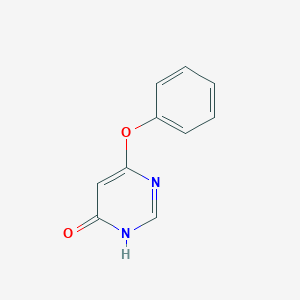
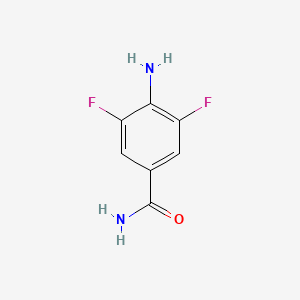
![Pyrimido[5,4-e][1,2,4]triazin-3(2H)-one](/img/structure/B13111018.png)
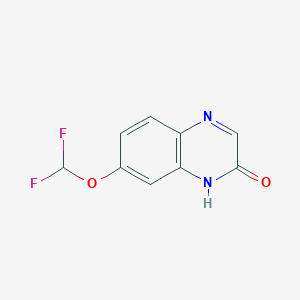
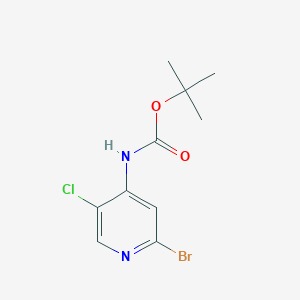
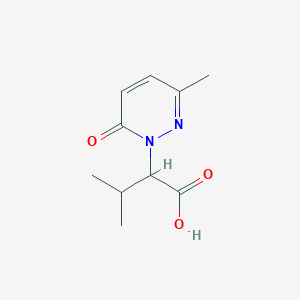
![7-Hydrazinyl[1,2,4]triazolo[1,5-b][1,2,4]triazine](/img/structure/B13111044.png)
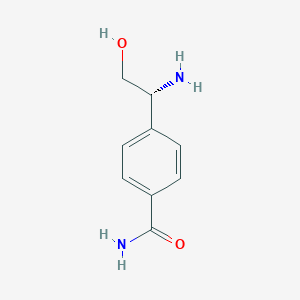
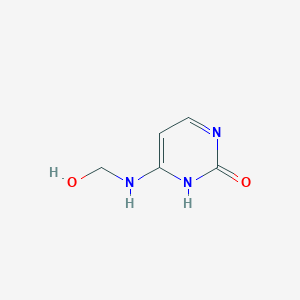
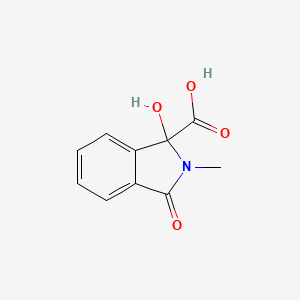
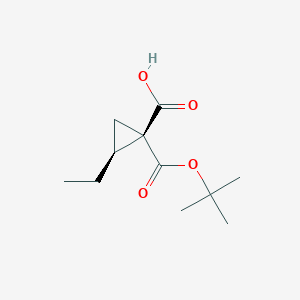
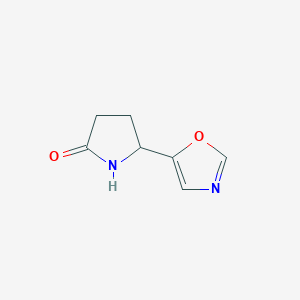
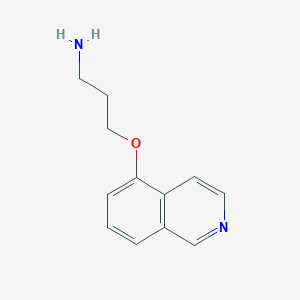
![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)
